molecular formula C13H15NO3 B6335992 Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 787640-37-3

Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No. B6335992
CAS RN: 787640-37-3
M. Wt: 233.26 g/mol
InChI Key: AFSUTCDGMZZMFA-VXGBXAGGSA-N
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Description

“Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate” is a chemical compound with a bicyclo [2.2.1]heptane scaffold . This structure is found in numerous compounds with various functions . It’s a privileged molecular structure embedded in bioactive natural products .


Synthesis Analysis

The synthesis of compounds with a bicyclo [2.2.1]heptane scaffold, like the one , can be achieved via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions . Another method involves an epimerization–lactamization cascade reaction .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclo [2.2.1]heptane scaffold . This structure is a common feature in various bioactive natural products and drug candidates .


Chemical Reactions Analysis

The compound can be synthesized through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H18N2O2 . Its average mass is 198.262 Da and its monoisotopic mass is 198.136826 Da .

Future Directions

The development of enantioselective approaches to functionalized bicyclo [2.2.1]heptanes, like the compound , is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery .

properties

IUPAC Name

benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSUTCDGMZZMFA-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN([C@H]1CO2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

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